molecular formula C6H7NO2S B080785 2-Amino-4-methylthiophene-3-carboxylic acid CAS No. 14770-81-1

2-Amino-4-methylthiophene-3-carboxylic acid

Cat. No. B080785
CAS RN: 14770-81-1
M. Wt: 157.19 g/mol
InChI Key: OQIFTAJMGYVKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Microwave-assisted synthesis techniques have been developed for 2-aminothiophene-3-carboxylic acid derivatives, including 2-amino-4-methylthiophene-3-carboxylic acid, demonstrating the efficiency of microwave irradiation in synthesizing these compounds quickly (Hesse, Perspicace, & Kirsch, 2007). Additionally, methods for the synthesis of 2-aminothiophenes from carbonyl compounds, nitriles with an active methylene group, and sulfur highlight the versatility and simplicity of producing 2-aminothiophene derivatives (Gewald, 1976).

Molecular Structure Analysis

The molecular structure and computational study of methyl-3-aminothiophene-2-carboxylate, a closely related compound, have been explored through single crystal X-ray diffraction and various computational analyses, providing insights into the interactions and energy distributions within the crystal packing of these molecules (Tao et al., 2020).

Chemical Reactions and Properties

The Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates bearing various aryl groups, showcasing the chemical reactivity and functional group tolerance of 2-aminothiophene derivatives (Tormyshev et al., 2006). Additionally, the Chan-Lam cross-coupling provides a method for N-arylation of methyl 2-aminothiophene-3-carboxylate, further demonstrating the chemical versatility of these compounds (Rizwan et al., 2015).

Scientific Research Applications

Synthetic Chemistry Applications

One major area of application for 2-amino-4-methylthiophene-3-carboxylic acid is in the synthesis of complex organic molecules. The compound serves as a critical intermediate in the creation of a wide range of derivatives that exhibit a variety of biological activities. For instance, the one-pot synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives has demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019). This highlights its potential in developing new antimicrobial agents.

Additionally, microwave-assisted synthesis techniques have been employed to efficiently produce various 2-aminothiophene-3-carboxylic acid derivatives. This method facilitates the rapid synthesis of these compounds, which can then be further transformed into thieno[2,3-d]pyrimidin-4-ones and their chloro derivatives, showcasing the versatility of 2-aminothiophene-3-carboxylic acid in heterocyclic chemistry (Tetrahedron Letters, 2007).

Material Science and Dye Development

In material science, thiophene derivatives, including 2-amino-4-methylthiophene-3-carboxylic acid, have been explored for their potential in dyeing polyester fibers. Novel heterocyclic disperse dyes synthesized from thiophene derivatives have shown promising results in terms of dyeing performance and fastness properties, although some challenges remain in terms of photostability (Journal Of Chemical Society Of Nigeria, 2015). This research underscores the potential of thiophene derivatives in developing new dyes with desirable properties for textile applications.

Photovoltaic Applications

Moreover, the conductive properties of thiophene derivatives have been exploited in the development of solar cell technologies. Studies on conducting polymer dyes derived from thiophene compounds, including 2-aminothiophene-3-carboxylic acid, have demonstrated their effectiveness as photosensitizers in photovoltaic cells. These findings reveal the capacity of thiophene-based compounds to enhance solar cell performance, offering a pathway to more efficient and sustainable energy sources (Journal of Power Sources, 2011).

properties

IUPAC Name

2-amino-4-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIFTAJMGYVKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30515011
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-methylthiophene-3-carboxylic acid

CAS RN

14770-81-1
Record name 2-Amino-4-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30515011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.